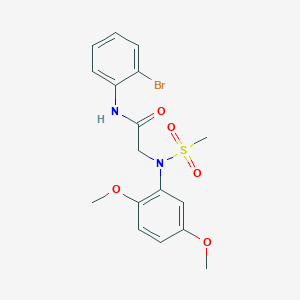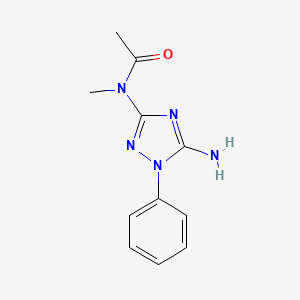
N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BODIPY-TMR-glycine, is a fluorescent dye used in scientific research. This compound is synthesized using a multi-step process, and it has a wide range of applications in the field of biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine involves its ability to bind to specific proteins and other biomolecules. When excited by light of a certain wavelength, this compound emits a fluorescent signal that can be detected and measured.
Biochemical and Physiological Effects:
N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine has no known biochemical or physiological effects on cells or organisms. This compound is used solely as a research tool to label and track proteins and other biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine in lab experiments is its high sensitivity and specificity for labeling proteins and other biomolecules. This compound is also relatively easy to use and can be incorporated into a wide range of experimental protocols.
One limitation of using N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine is its relatively high cost compared to other fluorescent dyes. Additionally, this compound may not be suitable for all experimental systems, as its binding properties may vary depending on the specific protein or biomolecule being labeled.
Orientations Futures
There are several future directions for research involving N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine. One area of interest is the development of new and improved fluorescent dyes with enhanced sensitivity and specificity for labeling proteins and other biomolecules. Another area of interest is the use of N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine in combination with other imaging techniques, such as electron microscopy, to gain a more comprehensive understanding of protein localization and function within cells.
Méthodes De Synthèse
The synthesis of N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine involves several steps, including the reaction of 2-bromobenzaldehyde with 2,5-dimethoxyaniline to form N-(2-bromo-2,5-dimethoxyphenyl)acetamide. This compound is then reacted with methylsulfonyl chloride to form N-(2-bromo-2,5-dimethoxyphenyl)-N-methylsulfonylacetamide. Finally, this compound is reacted with glycine to form N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine.
Applications De Recherche Scientifique
N~1~-(2-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamidelycine is widely used in scientific research as a fluorescent dye to label proteins and other biomolecules. This compound is particularly useful for studying the localization and trafficking of proteins within cells, as well as for monitoring protein-protein interactions.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-(2,5-dimethoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O5S/c1-24-12-8-9-16(25-2)15(10-12)20(26(3,22)23)11-17(21)19-14-7-5-4-6-13(14)18/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPQTLABUFYAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6194124 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5798915.png)
![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)
![(2-methoxy-5-nitrophenyl)[4-(methylthio)benzyl]amine](/img/structure/B5798942.png)


![1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5798957.png)
![1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B5798969.png)
![2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5798983.png)
![N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5798985.png)
![2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5798998.png)

![ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)
